molecular formula C10H14N2O4 B1405089 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1780873-47-3

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1405089
CAS No.: 1780873-47-3
M. Wt: 226.23 g/mol
InChI Key: WISCNTWVTHHPPC-UHFFFAOYSA-N
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Description

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a tert-butoxy group, a pyrazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via the reaction of the pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrazole ring, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyrazole carboxylic acids.

Scientific Research Applications

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxylic acid: Lacks the tert-butoxy group, making it less hydrophobic.

    1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Contains a hydroxyl group instead of the tert-butoxy group.

    1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid: Contains a methoxy group instead of the tert-butoxy group.

Uniqueness

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the tert-butoxy group, which imparts increased hydrophobicity and potential steric effects that can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCNTWVTHHPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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